![molecular formula C12H10ClN3O B3022135 2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide CAS No. 224048-88-8](/img/structure/B3022135.png)
2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide
Overview
Description
The compound "2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide" is a derivative of pyridinecarboxamide, which is a class of compounds known for their diverse chemical and biological properties. These compounds often feature a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The pyridine ring can be functionalized with various substituents, leading to a wide range of derivatives with different chemical and physical properties, as well as potential biological activities.
Synthesis Analysis
The synthesis of pyridinecarboxamide derivatives typically involves the reaction of substituted pyridinecarbonyl chlorides with various amines. For example, a series of N-(chlorophenyl)pyridinecarboxamides were synthesized by reacting substituted pyridinecarbonyl chlorides with amino chlorobenzenes . Similarly, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide was achieved by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridinecarboxamide derivatives can be quite complex, as evidenced by the study of chloro{[N-methyl-N-(2′-pyridinecarboxamide)-N′-(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II), which revealed a tetragonal space group and a complex coordination geometry around the palladium center . The molecular structure of such compounds is often determined using techniques like X-ray diffraction and high-resolution NMR studies, which provide detailed information about the arrangement of atoms in the molecule and the geometry of the coordination complex.
Chemical Reactions Analysis
Pyridinecarboxamide derivatives can participate in various chemical reactions, including acyl chlorination and amidation, as demonstrated in the synthesis of novel 3-chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds . These reactions are crucial for the functionalization of the pyridine ring and the introduction of different substituents, which can significantly alter the chemical properties of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinecarboxamide derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the melting temperatures of a series of N-(chlorophenyl)pyridinecarboxamides were found to depend on lattice energy and molecular symmetry, following Carnelley’s rule . The interaction environments of these compounds can be probed using Hirshfeld surface analysis and contact enrichment studies, providing insights into their potential intermolecular interactions and stability.
Mechanism of Action
Target of Action
A structurally similar compound, n-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, has been reported to target the vascular endothelial growth factor receptor 1 (vegfr1) in humans .
Biochemical Pathways
Given its potential interaction with vegfr1, it may influence pathways related to angiogenesis and vascular development .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that it may have good bioavailability .
Result of Action
Based on its potential interaction with vegfr1, it may influence cellular processes related to angiogenesis and vascular development .
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-11-10(2-1-5-15-11)12(17)16-8-9-3-6-14-7-4-9/h1-7H,8H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUVJWDDWZKLAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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